6-Cyclopropyl-2-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylbenzoyl group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced via an acylation reaction using 3,4-dimethylbenzoyl chloride and a suitable base.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable reagent, such as diazomethane.
Final Cyclization: The final step involves the cyclization of the intermediate to form the pyridazinone ring, which can be achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and azetidinyl moieties, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-Cyclopropyl-2-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one: shares similarities with other pyridazinone derivatives and azetidinyl compounds.
Other Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Azetidinyl Compounds: Compounds containing the azetidinyl moiety with varying functional groups.
Uniqueness
- The unique combination of the cyclopropyl, dimethylbenzoyl, and azetidinyl groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-3-4-17(9-14(13)2)20(25)22-10-15(11-22)12-23-19(24)8-7-18(21-23)16-5-6-16/h3-4,7-9,15-16H,5-6,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHXBHYRKYQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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